Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
Description
Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate (CAS: 1876925-69-7) is a spirocyclic compound featuring a unique 4.4 ring system with two four-membered rings fused at a single atom. Its structure includes:
- 1,1-dimethyl groups on the spiro junction.
- A 2-oxa (oxygen) and 7-aza (nitrogen) heteroatom arrangement.
- A methyl ester at position 7.
Molecular Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.27 g/mol .
This compound’s spirocyclic framework and functional groups make it a valuable intermediate in medicinal chemistry, particularly for designing bioactive molecules with constrained geometries.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2)11(4-5-15-10)7-12-6-8(11)9(13)14-3/h8,12H,4-7H2,1-3H3 |
InChI Key |
MHJGZDJHYJWOBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCO1)CNCC2C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation and Cyclization
- Starting materials often include amino alcohols or amino acids that provide the nitrogen and oxygen atoms required for the spirocyclic framework.
- The intramolecular cyclization step is crucial and is typically catalyzed under mild conditions to form the spiro ring system. For example, cyclization can be promoted by base or acid catalysis, or via transition metal catalysis depending on the precursor.
Ester Formation
- The methyl ester at the 9-position is typically introduced via esterification reactions, often by treating the corresponding carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
- Alternatively, direct use of methyl ester-containing precursors can be employed.
Protecting Group Strategies
- Protecting groups such as Boc (tert-butoxycarbonyl) are often used on the nitrogen to prevent unwanted side reactions during ring formation and substitution steps.
- Deprotection is performed under acidic conditions after the key transformations are complete.
Representative Synthetic Route (Literature-Based)
A representative synthesis, adapted from related spirocyclic compound syntheses, is outlined below:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of amino alcohol precursor | Starting from 3-butynylamine hydrochloride, base (K2CO3), and haloesters in MeCN, room temperature | Formation of alkynyl esters or amino esters |
| 2 | Cyclization to form spiro ring | Intramolecular cyclization under basic or acidic catalysis, sometimes using triphosgene or other coupling agents | Formation of spirocyclic lactams or lactones |
| 3 | Introduction of 1,1-dimethyl groups | Alkylation with methyl iodide or methylating agents under controlled conditions | 1,1-dimethyl substitution on nitrogen |
| 4 | Esterification | Treatment with methanol and acid catalyst | Methyl ester formation at carboxyl position |
| 5 | Deprotection (if applicable) | Acidic conditions to remove Boc or other protecting groups | Free amine or desired functional group revealed |
This route is consistent with methodologies used in the synthesis of related spirocyclic compounds, as reported in peer-reviewed organic synthesis literature.
Experimental Conditions and Yields
- Typical reaction temperatures range from room temperature to 50 °C for cyclization and alkylation steps.
- Reaction times vary from several hours to overnight depending on the step.
- Yields for key steps such as cyclization and coupling range from 40% to 85%, depending on the substrate and conditions.
- Purification is commonly achieved by flash column chromatography using hexane/ethyl acetate mixtures.
Analytical Data Supporting Preparation
- NMR Spectroscopy (1H and 13C NMR) confirms the formation of the spirocyclic framework and substitution pattern.
- Mass Spectrometry verifies molecular weight and purity.
- Infrared Spectroscopy confirms ester carbonyl and heteroatom functionalities.
- Chromatographic Purity assessed by HPLC or GC.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Amino alcohol/ester precursor | Alkylation, esterification | K2CO3, haloesters, MeCN, room temp | 60-75 | Starting point for spiro ring formation |
| Spiro ring cyclization | Intramolecular cyclization | Acid/base catalysis, triphosgene, mild heating | 40-85 | Critical step for spiro structure |
| 1,1-Dimethyl substitution | Alkylation | Methyl iodide or methylating agent, base | 50-80 | Controlled to avoid over-alkylation |
| Ester formation | Esterification | Methanol, acid catalyst | 70-90 | Final functional group installation |
| Deprotection (if used) | Acidic cleavage | TFA or HCl | 80-95 | Removes protecting groups cleanly |
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new spirocyclic derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has been explored for its potential as a pharmaceutical intermediate. Its spirocyclic structure is known to enhance biological activity, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of spirocyclic compounds exhibit significant anticancer properties. In vitro studies have shown that modifications to the methyl group can enhance cytotoxicity against specific cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents.
Organic Synthesis
This compound serves as an important building block in organic synthesis due to its unique structural features.
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing appropriate precursors to form the spirocyclic structure.
- Functional Group Modifications : Allowing for the introduction of various functional groups that can tailor the compound’s properties for specific applications.
Material Science
In material science, this compound is being investigated for its potential use in polymer chemistry.
Polymerization Studies
The compound's ability to participate in polymerization reactions can lead to the development of novel materials with enhanced mechanical properties and thermal stability.
Agrochemicals
The compound's structural characteristics may also find applications in agrochemicals, particularly as potential pesticides or herbicides.
Research Insights
Studies are ongoing to evaluate the efficacy of spirocyclic compounds in pest control formulations, focusing on their ability to disrupt biological processes in target organisms.
Table 1: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agent development | Enhanced biological activity |
| Organic Synthesis | Building block for complex molecules | Versatile synthetic pathways |
| Material Science | Development of novel polymers | Improved mechanical properties |
| Agrochemicals | Potential use in pesticides/herbicides | Targeted pest control |
Table 2: Synthetic Pathways Overview
| Synthetic Method | Key Reagents/Conditions | Expected Outcome |
|---|---|---|
| Cyclization Reaction | Appropriate precursors | Formation of spirocyclic structure |
| Functional Group Modification | Various reagents | Tailored properties for specific uses |
Mechanism of Action
The mechanism of action of Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogues
Ethyl 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
- Key Differences :
- Substituents: Benzyl group on nitrogen (vs. dimethyl groups in the target compound).
- Ester Chain: Ethyl ester (vs. methyl ester).
- Ethyl ester may slow hydrolysis compared to methyl, altering metabolic stability .
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic Acid Hydrochloride
- Key Differences :
- Free carboxylic acid (vs. methyl ester).
- Hydrochloride salt form.
- Impact :
9-Ethyl-(2-Boc)-2,7-diazaspiro[4.4]nonane-9-carboxylate
- Key Differences :
- Diazaspiro system (two nitrogens vs. oxa/aza).
- tert-Butoxycarbonyl (Boc) protecting group.
- Boc group facilitates selective deprotection in synthetic routes .
Methyl-3,9-Diazabicyclo[3.3.1]nonane-9-carboxylate
- Key Differences :
- Bicyclo[3.3.1] framework (vs. spiro[4.4]).
- Diaza (two nitrogens) system.
- Impact :
Physicochemical Properties
Biological Activity
Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₁O₃ |
| Molecular Weight | 199.25 g/mol |
| CAS Number | 1876925-69-7 |
The structure features a spirocyclic arrangement that contributes to its biological activity by potentially interacting with various biological targets.
Biological Activity
This compound exhibits several biological activities that are significant in pharmacological research:
-
GPR119 Agonism :
- Similar compounds in the 7-azaspiro series have been evaluated for their ability to activate GPR119, a receptor implicated in glucose homeostasis and insulin secretion. For instance, derivatives have shown promising glucose-lowering effects in diabetic models, suggesting that this compound may also possess similar agonistic properties .
- Anticancer Potential :
- Neuroprotective Effects :
Case Study 1: GPR119 Agonists
A study focused on the synthesis and evaluation of novel GPR119 agonists found that specific modifications to the azaspiro framework significantly enhanced biological activity. The optimized compounds demonstrated improved pharmacokinetic profiles and effective glucose-lowering effects in diabetic rat models .
Case Study 2: Anticancer Activity
Research involving related spirocyclic compounds showed that they could effectively inhibit NQO1 activity, leading to reduced viability of cancer cell lines. The introduction of the oxetane moiety was crucial for enhancing binding interactions with the target enzyme .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The following general synthetic route has been established:
-
Formation of the Spirocyclic Core :
- Initial reactions involve forming the azaspiro framework through cyclization of appropriate precursors.
-
Introduction of Functional Groups :
- Subsequent steps include esterification to introduce the carboxylate moiety and methylation to achieve the desired methyl groups on the nitrogen atoms.
-
Purification :
- Final products are purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
